molecular formula C13H9Cl2N3O B1240331 3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

Cat. No. B1240331
M. Wt: 294.13 g/mol
InChI Key: DWKRDOPIHNRCGC-CAOOACKPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,4-dichloro-N-(2-pyridinylmethylideneamino)benzamide is a carbonyl compound and an organohalogen compound.

Scientific Research Applications

Photoelectron Spectroscopy and Luminescent Properties

Research has demonstrated the use of related pyridin-2-ylmethyl benzamide compounds in the field of photoelectron spectroscopy and luminescence. Compounds similar to 3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide have been found to exhibit luminescent properties in both solution and solid states, forming nano-aggregates with enhanced emission in certain conditions. These properties are dependent on the polarity of solvents and show mechanochromic properties with multi-stimuli response, which is useful in photoelectron spectroscopy and materials science (Srivastava et al., 2017).

Crystal Structure Analysis

In crystallography, related N-(pyridin-2-ylmethyl)benzamide derivatives are used to study crystal structures. For instance, research has explored the crystal structure and Hirshfeld surface analysis of such compounds, which are essential in understanding molecular interactions and designing new materials (Artheswari et al., 2019).

Synthesis and Characterization of Novel Compounds

Compounds related to 3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide are synthesized for their potential applications in various fields. For example, research on the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes has been conducted. These synthesized products are characterized by IR, NMR spectroscopy, and X-ray single-crystal diffraction, indicating potential applications in medicinal chemistry and materials science (Adhami et al., 2014).

Applications in Medicinal Chemistry

Research on compounds structurally related to 3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide in medicinal chemistry has shown their potential as inhibitors or activators of specific biological pathways. For instance, N-pyridyl and pyrimidine benzamides have been identified as KCNQ2/Q3 potassium channel openers, relevant in the treatment of epilepsy (Amato et al., 2011).

Potential in Quality Control

Compounds with similar structure have been used in quality control through nonaqueous capillary electrophoresis, proving their significance in pharmaceutical analysis (Ye et al., 2012).

properties

Product Name

3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

Molecular Formula

C13H9Cl2N3O

Molecular Weight

294.13 g/mol

IUPAC Name

3,4-dichloro-N-[(E)-pyridin-2-ylmethylideneamino]benzamide

InChI

InChI=1S/C13H9Cl2N3O/c14-11-5-4-9(7-12(11)15)13(19)18-17-8-10-3-1-2-6-16-10/h1-8H,(H,18,19)/b17-8+

InChI Key

DWKRDOPIHNRCGC-CAOOACKPSA-N

Isomeric SMILES

C1=CC=NC(=C1)/C=N/NC(=O)C2=CC(=C(C=C2)Cl)Cl

Canonical SMILES

C1=CC=NC(=C1)C=NNC(=O)C2=CC(=C(C=C2)Cl)Cl

solubility

2.5 [ug/mL]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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